1-(2-Fluoroethyl)-1H-indol-7-amine

Description

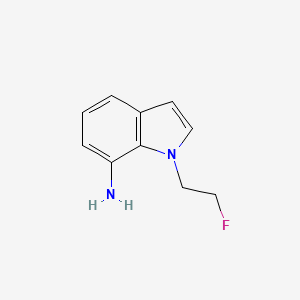

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11FN2 |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

1-(2-fluoroethyl)indol-7-amine |

InChI |

InChI=1S/C10H11FN2/c11-5-7-13-6-4-8-2-1-3-9(12)10(8)13/h1-4,6H,5,7,12H2 |

InChI Key |

GURIIEUOYRUKEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N(C=C2)CCF |

Origin of Product |

United States |

Rationale for Investigation Within Indole and Fluoroalkylated Amine Chemistry

The scientific inquiry into 1-(2-Fluoroethyl)-1H-indol-7-amine is driven by the well-established importance of its core structural components: the indole (B1671886) scaffold and the fluoroalkylated amine moiety. The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities. nih.govnih.govnih.gov Its versatility allows for structural modifications that can fine-tune its pharmacological profile. nih.gov

The introduction of a fluoroalkyl group, in this case, a 2-fluoroethyl group at the N1 position of the indole, is a strategic design element. The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. thieme.de The direct editing of indole scaffolds to introduce new chemical features is a central focus of current organic and medicinal chemistry research, aiming to access novel compounds with improved drug-like properties. thieme.de

Furthermore, the presence of an amine group at the 7-position of the indole ring adds another layer of chemical functionality. Aminoindoles are valuable intermediates in the synthesis of more complex molecules and can participate in a variety of chemical reactions. This amino group provides a handle for further derivatization, allowing for the exploration of a wider chemical space and the potential for targeted interactions with biological macromolecules.

Spectroscopic Characterization and Advanced Analytical Methodologies for 1 2 Fluoroethyl 1h Indol 7 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 1-(2-fluoroethyl)-1H-indol-7-amine, the ¹H NMR spectrum provides characteristic signals for the protons on the indole (B1671886) ring, the ethyl chain, and the amine group. Although specific spectral data for this exact compound is not widely published in readily accessible literature, typical chemical shift ranges for related indole structures can be inferred. rsc.orgrsc.orgrsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Indole NH | ~8.0-9.0 | Singlet (s) | - |

| Aromatic CH (Indole Ring) | ~6.5-7.6 | Multiplet (m) | - |

| N-CH₂ | ~4.3-4.5 | Triplet of triplets (tt) | - |

| CH₂-F | ~4.6-4.8 | Triplet of triplets (tt) | - |

| NH₂ | ~3.5-5.0 | Broad singlet (br s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. hmdb.ca Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms. The presence of the fluorine atom will also induce splitting of the signals for the adjacent carbon atoms (C-F coupling).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=C (Indole Ring) | ~100-140 |

| C-N (Indole Ring) | ~120-145 |

| C-NH₂ (Indole Ring) | ~140-150 |

| N-CH₂ | ~45-50 |

| CH₂-F | ~80-85 (doublet, ¹JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to specifically analyze fluorine-containing compounds. aiinmr.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the ethyl group. The chemical shift and multiplicity of this signal would be indicative of its electronic environment and its coupling to the adjacent protons. The signal is expected to be a triplet of triplets due to coupling with the protons on the adjacent methylene (B1212753) groups.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound Note: This table is predictive and based on typical values for similar fluoroethyl compounds.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₂-F | ~ -210 to -230 | Triplet of triplets (tt) |

Stereochemical Analysis by NMR

While this compound itself is not chiral, NMR spectroscopy is a powerful tool for the stereochemical analysis of molecules that are. bas.bgnih.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of atoms within a molecule, which is crucial for assigning relative stereochemistry. For chiral derivatives of this compound, diastereomers could be distinguished by their unique sets of NMR signals, as the different spatial arrangements of substituents would lead to distinct chemical environments for the nuclei.

Mass Spectrometry (MS) Applications

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. dovepress.com For this compound (C₁₀H₁₁FN₂), HRMS would be used to confirm its molecular weight and elemental composition, distinguishing it from other compounds with the same nominal mass. The exact mass is a critical piece of data for the definitive identification of a new chemical entity.

Interactive Data Table: HRMS Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Ion Type | Observed m/z |

|---|---|---|---|

| C₁₀H₁₁FN₂ | 178.0906 | [M+H]⁺ | Expected ~179.0984 |

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific ion and analyzing the resulting fragment ions. In a typical MS/MS experiment involving this compound, the molecule would first be ionized, most likely through protonation of the amine group to form the molecular ion [M+H]⁺. This precursor ion would then be isolated in the mass spectrometer.

Collision-Induced Dissociation (CID) is the method used to fragment the isolated precursor ion. nih.gov This involves accelerating the ion and colliding it with an inert gas, such as argon or nitrogen. The collision transfers kinetic energy to the ion, causing it to vibrate and eventually break apart at its weakest bonds. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.

For this compound, predictable fragmentation pathways would likely involve the loss of the fluoroethyl group, cleavage of the indole ring, or loss of the amino group. The specific fragmentation pattern would provide a unique fingerprint for the compound, aiding in its identification and structural elucidation. A comparative study on protonated cyclic indolyl α-amino esters has highlighted that fragmentation mechanisms can be influenced by the specific mass spectrometer used, such as a quadrupole/orbitrap versus a quadrupole time-of-flight instrument. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 179.0985 [M+H]⁺ | Ion corresponding to the indole core | Fluoroethane |

| 179.0985 [M+H]⁺ | Ion from cleavage within the fluoroethyl group | Ethylene |

| 179.0985 [M+H]⁺ | Ion from loss of the amino group | Ammonia |

Note: This table is predictive and not based on published experimental data for this specific compound.

Chromatographic Separation Techniques

Chromatography is essential for the purification and analysis of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and chiral separation techniques would be critical for its quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical substance. A validated HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products.

The development of such a method would involve the careful selection of a stationary phase (the column) and a mobile phase (the solvent or solvent mixture). For a compound like this, a reversed-phase column (e.g., C18) would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier. Detection would typically be carried out using a UV detector, as the indole ring is a strong chromophore.

A validated HPLC method for a related compound, O-(2-[18F]fluoroethyl)-l-tyrosine, utilized a Phenomenex Gemini C18 column with an isocratic mobile phase of 7% ethanol (B145695) and 93% 50 mM potassium phosphate (B84403) buffer (pH = 6.9) at a flow rate of 1.0 mL/min, with UV detection at 220 nm. nih.gov While the specific conditions for this compound would need to be empirically determined, this provides a starting point for method development.

Table 2: Hypothetical HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table represents a typical starting point for method development and is not based on a validated method for this specific compound.

Chiral Separation for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. In many applications, particularly in pharmaceuticals, it is crucial to separate and quantify these enantiomers. Chiral HPLC is the most common technique for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines.

The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the two enantiomers. The relative peak areas of the two enantiomers are then used to calculate the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. For instance, a study on the chiral separation of various biologically important chiral amines utilized cellulose-based CSPs to determine enantiomeric excess.

Table 3: Potential Chiral HPLC Method Parameters

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based CSP |

| Mobile Phase | Hexane/Isopropanol with an amine modifier |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temperature | 25 °C |

Note: The selection of the specific chiral column and mobile phase would require experimental screening and optimization.

Computational and Theoretical Investigations of 1 2 Fluoroethyl 1h Indol 7 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of substituted indoles. rsc.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex organic molecules.

Elucidation of Reaction Mechanisms

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For indole (B1671886) derivatives, this includes modeling processes like cycloadditions, C-H functionalization, and oxidation reactions. rsc.orgacs.org For instance, in the synthesis of complex heterocyclic systems from indole precursors, DFT can help predict the feasibility of reaction pathways and the stability of intermediates. acs.orgresearchgate.net

In the context of 1-(2-fluoroethyl)-1H-indol-7-amine, DFT could be employed to understand its participation in reactions such as electrophilic substitution on the indole ring or reactions involving the 7-amino group. The electron-donating nature of the amino group and the electronic effects of the N-fluoroethyl substituent would significantly influence the regioselectivity and reaction barriers. DFT studies on fluorocyclization reactions of alkenes have demonstrated the ability to model transition states and explain stereoselectivity, a methodology that could be applied to reactions involving the fluoroethyl side chain. nih.gov

Electronic Structure and Bonding Analysis

The electronic structure of an indole derivative dictates its reactivity and physical properties. DFT calculations can determine key electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the distribution of electron density. researchgate.net

For this compound, the 7-amino group is expected to be a strong electron-donating group, which would raise the energy of the HOMO and increase the electron density on the indole ring, particularly at the C4 and C6 positions. Conversely, the N-substituent's effect is more complex. While the ethyl chain is weakly electron-donating, the terminal fluorine atom is strongly electronegative. This creates a complex interplay of inductive effects. DFT studies on substituted indoles have shown that electron-donating and electron-withdrawing groups alter the spin density distribution in their radical cations, which affects their subsequent oxidation and coupling reactions. rsc.org

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal hyperconjugative interactions that stabilize the molecule. In this case, interactions between the nitrogen lone pair of the amino group and the indole π-system, as well as potential interactions involving the C-F bond, would be of interest. nih.gov

Table 1: Calculated Electronic Properties of Indole and a Hypothetical Substituted Indole (Illustrative) This table illustrates the kind of data DFT calculations can provide. The values for the substituted indole are hypothetical and based on general trends observed for similar compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Indole | -5.45 | -0.25 | 5.20 | 2.11 |

| Hypothetical 7-Amino-1-ethylindole | -5.15 | -0.10 | 5.05 | 2.85 |

Note: Data is illustrative and not from a specific study on this compound.

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, is critical to its function, particularly in biological contexts. The fluoroethyl substituent introduces significant conformational flexibility.

Stereoelectronic Effects of Fluorine on Molecular Geometry

The presence of a fluorine atom on the ethyl side chain introduces potent stereoelectronic effects that govern the molecule's preferred conformation. The most notable of these is the gauche effect, where the fluorine atom tends to adopt a gauche conformation (a 60° dihedral angle) relative to an adjacent electron-withdrawing group or a C-H bond in the subsequent position, due to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F). acs.org

Intermolecular Interaction Modeling

Understanding how this compound interacts with other molecules is key to predicting its behavior in different environments. The molecule possesses several sites for intermolecular interactions:

Hydrogen Bond Donors: The N-H of the amino group and the N-H of the indole ring (if protonated).

Hydrogen Bond Acceptors: The lone pairs on the amino nitrogen, the indole nitrogen, and the fluorine atom.

π-π Stacking: The aromatic indole ring can engage in stacking interactions with other aromatic systems. nih.gov

Computational models can map the molecular electrostatic potential (MEP) surface, which highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. The fluorine atom, while highly electronegative, is generally a poor hydrogen bond acceptor. However, its presence can modulate the hydrogen bond donating and accepting ability of nearby functional groups. beilstein-journals.orgnih.gov Molecular docking simulations, a form of intermolecular interaction modeling, could predict the binding mode of this molecule within a protein active site, for example, by identifying key hydrogen bonds and hydrophobic interactions. nih.gov

Quantum Chemical Calculations

Beyond standard DFT, a range of quantum chemical calculations can provide deeper insights. Semi-empirical methods, while less accurate than DFT, can be used for rapid conformational screening of large molecules or for studying large systems. derpharmachemica.com More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark data for more approximate methods, although at a much higher computational cost.

These calculations can be used to determine a variety of properties, including:

Thermochemical Data: Enthalpies, entropies, and Gibbs free energies of formation can be calculated to assess the relative stability of isomers. researchgate.net

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the synthesized molecule.

Excited State Properties: Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) and investigate the nature of electronic transitions, which is relevant for understanding the photophysical properties of the molecule. rsc.org

For fluorinated compounds, specifically, high-level calculations are often necessary to accurately capture the subtle electronic effects that govern their structure and reactivity. acs.org

Biochemical and Molecular Research Applications of 1 2 Fluoroethyl 1h Indol 7 Amine Analogues As Research Probes

Enzyme Substrate and Inhibitor Studies

The interaction of small molecules with enzymes is a cornerstone of biochemical research. Analogues of 1-(2-fluoroethyl)-1H-indol-7-amine have been synthesized and evaluated for their ability to act as substrates or inhibitors of key enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Characterization as Substrates for Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan along the kynurenine (B1673888) pathway. researchgate.netwikipedia.org This pathway is crucial in immune regulation, and its upregulation in various cancers contributes to an immunosuppressive tumor microenvironment. researchgate.netnih.gov Consequently, IDO has become a significant target in cancer immunotherapy. wikipedia.orgnih.gov

Research has focused on developing radiolabeled tryptophan analogues to non-invasively monitor IDO activity in vivo using positron emission tomography (PET). In this context, 1-(2-fluoroethyl)-tryptophan (1-FETrp), an analogue of the subject compound, has been identified as a promising substrate for IDO. researchgate.netnih.gov In vitro enzymatic assays have demonstrated that 1-FETrp is a good and specific substrate for recombinant human IDO (hIDO). nih.gov The enzymatic reaction involves the oxidative cleavage of the indole (B1671886) ring of 1-FETrp, mirroring the natural process with L-tryptophan. nih.gov

The radiolabeled form, 1-[¹⁸F]FETrp, has shown potential for visualizing tissues with high IDO expression, such as tumors and inflammatory sites. researchgate.netnih.gov Studies have indicated that the uptake of 1-L-[¹⁸F]FETrp in cancer cells is significantly higher than its D-enantiomer, highlighting its specific interaction with the IDO pathway. nih.gov

Investigation of Stereospecificity in Enzymatic Processes

The enzymatic processes involving IDO exhibit a high degree of stereospecificity. In vitro enzymatic and cellular uptake studies have been conducted to compare the D- and L-enantiomers of 1-[¹⁸F]FETrp. researchgate.net These investigations revealed that L-[¹⁸F]FETrp is a better substrate for human IDO than its D-counterpart. researchgate.net Cellular assays have shown a negligible uptake of the D-isomer, while the racemate's uptake is significantly influenced by the presence of the L-isomer. researchgate.net This stereoselectivity is critical for the development of effective imaging agents, as the L-isomer provides a more specific and stronger signal in IDO-expressing cells. researchgate.netnih.gov

Receptor Ligand and Binding Affinity Investigations

Affinity Studies for Dopamine (B1211576) D2/D3 Receptors

Dopamine D2 and D3 receptors are key targets in the treatment of various neurological and psychiatric disorders. nih.govelifesciences.org Research into novel ligands has included a wide range of heterocyclic compounds. nih.gov While specific data for this compound is not available, studies on other indole analogues and related heterocyclic structures have demonstrated the potential for high affinity and selectivity for D3 receptors. nih.gov The structural features of these ligands, such as the nature and position of substituents on the indole ring, play a crucial role in determining their binding characteristics. nih.gov

Molecular Imaging Probe Development

The development of molecular imaging probes is a rapidly advancing field that allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.gov Indole-based structures have been utilized in the design of fluorescent probes for cellular imaging. For example, indole-based cyanine (B1664457) dyes have been developed as RNA-selective two-photon fluorescent probes for live-cell imaging. nih.gov

Design and Preclinical Validation of Positron Emission Tomography (PET) Radiotracers

The design of PET radiotracers based on the 1-(2-fluoroethyl)-1H-indole scaffold is a meticulous process aimed at creating molecules that can trace specific biological pathways. A prominent example is the development of 1-(2-[¹⁸F]fluoroethyl)-L-tryptophan ([¹⁸F]FETrp), an analogue of the amino acid tryptophan. The design rationale for [¹⁸F]FETrp is centered on its potential to act as a substrate for indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway which is implicated in tumoral immune resistance. nih.gov The introduction of the fluorine-18 (B77423) (¹⁸F) radionuclide allows for non-invasive in vivo imaging using PET, which offers high sensitivity for detecting metabolic processes. nih.govresearchgate.net The choice of ¹⁸F is advantageous due to its optimal half-life of 109.8 minutes, which is suitable for production and imaging logistics, and the stability of the carbon-fluorine bond. researchgate.net

The radiosynthesis of these tracers is a critical step in their development. For instance, a one-pot, two-step protocol has been established for the production of [¹⁸F]FETrp, yielding the radiotracer with high radiochemical purity and enantiomeric excess. nih.gov This streamlined synthesis is crucial for making the tracer more accessible for preclinical and potential clinical research, overcoming some of the challenges associated with other PET tracers like α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), which has a much shorter half-life of 20.3 minutes. nih.govnih.gov

Preclinical validation of these radiotracers is a comprehensive process involving in vitro and in vivo studies. For [¹⁸F]FETrp, preclinical studies have demonstrated its high accumulation in a variety of primary and metastatic cancers, including lung cancer, prostate cancer, and gliomas. nih.gov These studies have confirmed that the tracer's uptake is linked to IDO expression, making it a promising tool for imaging the kynurenine pathway's activity. nih.gov In vivo stability is another crucial aspect of preclinical validation. Studies have shown that the defluorination of [¹⁸F]FETrp is negligible, indicating good stability within biological systems. nih.gov

The following table summarizes the key characteristics of the preclinical validation of [¹⁸F]FETrp:

| Parameter | Finding | Reference |

| Radiochemical Yield | 20 ± 5% (decay corrected) | nih.gov |

| Radiochemical Purity | > 95% | nih.gov |

| Enantiomeric Excess | > 95% | nih.gov |

| In Vivo Stability | Negligible defluorination | nih.gov |

| Target Pathway | Kynurenine Pathway (IDO enzyme) | nih.gov |

| Preclinical Models | Lung cancer, prostate cancer, gliomas | nih.gov |

Assessment in Research Models (e.g., cell lines, xenografts)

The evaluation of 1-(2-fluoroethyl)-1H-indole analogues in various research models is essential to understand their behavior and potential as imaging agents. Cell lines and xenograft models are instrumental in this assessment. For example, the L-isomer of [¹⁸F]FETrp, L-[¹⁸F]FETrp, has shown significantly higher uptake (up to 10-fold) compared to its D-isomer in breast cancer cell lines and xenograft mouse models. nih.gov This stereospecific uptake underscores the biological specificity of the tracer.

In vitro studies using cancer cell lines help to establish the fundamental mechanisms of tracer accumulation. Tracers tested for tumor uptake have demonstrated accumulation in various tumor cell lines. nih.gov For [¹⁸F]FETrp, uptake has been observed in IDO-overexpressing glioblastoma cells. nih.gov These cell-based assays are critical for initial screening and for elucidating the transport mechanisms involved.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a more complex in vivo environment to assess tracer performance. PET imaging and biodistribution studies in tumor-bearing mice are standard procedures. For instance, studies with [⁶⁸Ga]Ga-SB04028, another PET tracer, in HEK293T:hFAP tumor-bearing mice showed clear tumor visualization and significantly higher tumor uptake compared to other similar tracers. nih.gov Similarly, preclinical PET studies with [¹⁸F]FETrp in xenograft models of various cancers have shown favorable tumor uptake. nih.gov These studies often compare the novel tracer's performance to clinically used radiotracers, demonstrating, in some cases, superior tumor-to-background uptake ratios. nih.gov

The table below presents a summary of findings from the assessment of indole-based PET tracers in research models:

| Research Model | Tracer | Key Finding | Reference |

| Breast Cancer Cell Lines | L-[¹⁸F]FETrp vs. D-[¹⁸F]FETrp | Up to 10-fold higher uptake of the L-isomer | nih.gov |

| Glioblastoma Cells (IDO-overexpressing) | L-[¹⁸F]FETrp | Favorable tumoral uptake | nih.gov |

| HEK293T:hFAP Tumor-Bearing Mice | [⁶⁸Ga]Ga-SB04028 | Clear tumor visualization and high uptake (10.1 ± 0.42 %ID/g) | nih.gov |

| Various Cancer Xenografts | [¹⁸F]FETrp | High accumulation in a wide range of primary and metastatic cancers | nih.gov |

Elucidation of Biological Mechanisms of Action

Beyond their role as imaging agents, analogues of this compound contribute significantly to the elucidation of fundamental biological mechanisms.

Analysis of Cellular Uptake Processes

Understanding how these research probes enter cells is fundamental to interpreting the imaging signals they produce. Studies on fluorinated indole derivatives have revealed that their uptake is often mediated by specific transport systems. For many ¹⁸F-labeled tryptophan derivative PET tracers, the L-type amino acid transporter (LAT) has been identified as the dominant transport mechanism. nih.govnih.gov This was a key finding from biodistribution studies which showed high uptake in organs known to express LAT transporters, such as the pancreas. nih.gov

In some cases, other transport systems may also be involved. For example, in studies with [¹⁸F]FPOTrp in hepatocellular cancer cells, while the LAT system played a role, the amino acid transport system B⁰,⁺ appeared to be the main contributor to its uptake. nih.gov The uptake of this tracer was also found to be shared with serine, suggesting a potential contribution from the Alanine, Serine, Cysteine-preferring (ASC) transport system. nih.gov The investigation of cellular uptake often involves blocking studies, where the uptake of the radiotracer is measured in the presence of an excess of a known substrate for a particular transporter. A significant decrease in tracer uptake in the presence of the blocker provides evidence for the involvement of that specific transport system.

Investigation of Molecular Pathways in Biological Systems

A primary application of these research probes is the non-invasive investigation of molecular pathways in living organisms. As previously mentioned, [¹⁸F]FETrp is designed to probe the kynurenine pathway by acting as a substrate for the IDO enzyme. nih.gov This pathway is of significant interest in oncology as it plays a crucial role in creating an immunosuppressive tumor microenvironment. nih.gov By imaging the activity of IDO, researchers can gain insights into tumor immune evasion mechanisms and potentially monitor the efficacy of therapies that target this pathway.

In addition to the kynurenine pathway, other indole-based compounds have been developed to investigate different signaling cascades. For example, certain 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been shown to inhibit the phosphorylation of Akt in MDA-MB-468 breast cancer cells. nih.gov The Akt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is common in cancer. Current time information in Bangalore, IN. The ability to probe such pathways provides a powerful tool for understanding cancer biology and for the development of targeted therapies.

The use of these probes extends to other areas of research as well. For instance, ¹⁸F-labeled radioligands have been developed for PET imaging of the dopamine D3 receptor, which is relevant in neuroscience research. mdpi.com These studies demonstrate the versatility of fluorinated small molecules in probing a wide array of biological targets and pathways.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for producing substituted indoles, while effective, often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The future of synthesizing 1-(2-fluoroethyl)-1H-indol-7-amine and its analogs lies in the development of novel, efficient, and environmentally benign methodologies.

Key Research Areas:

Green Chemistry Approaches: Future synthetic efforts should prioritize green chemistry principles. This includes the exploration of solvent-free reactions, the use of mechanochemistry (ball milling), and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. beilstein-journals.org Such methods have been successfully applied to the N-alkylation of various heterocycles and could be adapted for the fluoroethylation of 7-aminoindole. beilstein-journals.org

One-Pot Syntheses: The development of one-pot procedures that combine multiple synthetic steps without the isolation of intermediates would significantly improve efficiency and reduce waste. A potential approach could involve a one-pot N-alkylation and subsequent functionalization of the amino group.

Catalytic C-H Functionalization: Direct C-H functionalization of the indole (B1671886) core represents a highly atom-economical approach. Research into transition-metal catalyzed C-H activation could provide novel routes to introduce the fluoroethyl group or other functionalities at various positions on the indole ring, offering a modular approach to a library of derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound would enable its efficient and safe production for further studies.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Mechanochemistry | Reduced solvent use, faster reaction times, potential for novel reactivity. | Scale-up, optimization of milling parameters. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Specialized equipment, potential for localized overheating. |

| One-Pot Reactions | Increased efficiency, reduced waste, cost-effective. | Compatibility of reagents and reaction conditions. |

| C-H Functionalization | High atom economy, access to novel derivatives. | Regioselectivity, catalyst cost and sensitivity. |

| Flow Chemistry | Enhanced safety, precise control, easy scalability. | Initial setup cost, potential for clogging. |

Advanced Mechanistic Characterization of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new reactions.

Key Research Areas:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and understand the electronic effects of the fluoroethyl and amino groups on the reactivity of the indole ring. This can provide valuable insights into the regioselectivity of electrophilic substitution and other reactions.

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics. This experimental data can be used to validate and refine computational models.

Isotopic Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N) can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully elucidate the biological effects of this compound, a systems-level approach integrating various "omics" technologies is essential. This will provide a comprehensive picture of the molecular changes induced by the compound in a biological system.

Key Research Areas:

Proteomic Profiling: Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be used to identify proteins whose expression levels are altered upon treatment of cells with the compound. nih.govnih.gov This can provide initial clues about the cellular pathways and processes affected.

Metabolomic Analysis: Metabolomics can reveal changes in the levels of endogenous metabolites following exposure to the compound. mdpi.comresearchgate.net This can help to identify metabolic pathways that are perturbed and provide insights into the compound's mechanism of action. For instance, analyzing changes in indole-related metabolic pathways could be particularly revealing. frontiersin.orgresearchgate.net

Transcriptomic Analysis: DNA microarrays or RNA-sequencing can be used to measure changes in gene expression at the mRNA level, providing a broad overview of the cellular response to the compound.

Integrated Data Analysis: The true power of this approach lies in the integration of data from proteomics, metabolomics, and transcriptomics. Bioinformatics tools can be used to map the observed changes onto known biological pathways and networks, leading to the identification of key molecular targets and mechanisms of action.

| Omics Technology | Information Gained | Potential Application for this compound |

| Proteomics | Changes in protein expression and post-translational modifications. | Identification of direct and indirect protein targets. |

| Metabolomics | Alterations in endogenous metabolite levels. | Elucidation of perturbed metabolic pathways. |

| Transcriptomics | Changes in gene expression (mRNA levels). | Understanding the global cellular transcriptional response. |

| Integrated Multi-Omics | A holistic view of the compound's biological effects. | Construction of a comprehensive mechanism of action model. |

Exploration of New Biological Targets and Applications as Research Probes

The unique structure of this compound makes it an attractive candidate for development as a chemical probe to explore new biological targets and functions. acs.orgox.ac.uk The presence of the amino group provides a convenient handle for further functionalization, while the fluoroethyl group can influence binding affinity and metabolic stability.

Key Research Areas:

Design and Synthesis of Functionalized Probes: The amino group at the 7-position can be readily modified to introduce photoreactive groups (e.g., diazirines, benzophenones) for photo-affinity labeling experiments or reporter tags (e.g., biotin, fluorescent dyes) for affinity-based target identification. unimi.itnih.gov Click chemistry offers a versatile method for attaching these functionalities. nih.govresearchgate.netyoutube.comchemistryviews.org

Target Identification Studies: Functionalized probes can be used in chemical proteomics experiments to identify the direct protein targets of this compound in complex biological samples. chemrxiv.orgnih.govnih.gov This could uncover novel biological activities and therapeutic applications.

Neurological and Other Biological Screening: Given that many indole derivatives exhibit activity in the central nervous system, this compound and its analogs should be screened for potential neurological effects, such as anticonvulsant, antidepressant, or neuroprotective activities. jpsbr.orgmdpi.comresearchgate.net Its structural similarity to known bioactive indoleamines also suggests potential roles in modulating various physiological processes. mdpi.comnih.gov

Fluorogenic Probes: The indole scaffold is known to be a component of some fluorogenic probes. rsc.org Future research could explore whether derivatives of this compound can be developed as sensors for specific ions or biomolecules. mdpi.comnih.gov

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemical biology and drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluoroethyl)-1H-indol-7-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated indole precursor with 2-fluoroethylamine. Key steps include:

- Fluoroalkylation : React 7-nitro-1H-indole with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluoroethyl group.

- Reduction : Catalytically hydrogenate the nitro group to an amine using Pd/C or Raney Ni in ethanol .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the indole backbone and fluoroethyl substitution. The fluorine atom induces splitting in adjacent protons (e.g., -CH₂F resonances at δ 4.5–4.7 ppm) .

- ¹⁹F NMR : Detect the fluoroethyl group (δ -215 to -220 ppm, depending on solvent) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 205.0845 for C₁₀H₁₁FN₂) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation. Label containers with GHS hazard codes (e.g., H315-H319 for skin/eye irritation) .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Structural Validation : Re-analyze disputed batches via X-ray crystallography to confirm stereochemistry and rule out polymorphic variations .

- Assay Reproducibility : Compare activity across cell lines (e.g., HEK293 vs. CHO) using standardized protocols (e.g., radioligand binding assays for receptor affinity) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors, adjusting protonation states for physiological pH .

Q. What strategies improve the compound’s stability in aqueous buffers during pharmacokinetic studies?

- Methodological Answer :

- pH Optimization : Maintain buffers at pH 6.5–7.4 to minimize amine group hydrolysis. Use phosphate-buffered saline (PBS) with 0.01% EDTA to chelate metal ions .

- Lyophilization : Lyophilize the compound with trehalose (1:1 mass ratio) to enhance shelf life. Reconstitute in DMSO for in vitro studies .

- Degradation Analysis : Monitor stability via LC-MS over 24–72 hours. Identify degradation products (e.g., defluorinated indole derivatives) using high-resolution tandem MS .

Q. How can the compound’s role as a ligand in enzyme inhibition be mechanistically validated?

- Methodological Answer :

- Competitive Binding Assays : Use tritiated analogs (e.g., ³H-1-(2-Fluoroethyl)-1H-indol-7-amine) to measure displacement in the presence of known inhibitors. Calculate Kᵢ values via Cheng-Prusoff equation .

- Site-Directed Mutagenesis : Modify putative binding residues in the target enzyme (e.g., tyrosine to phenylalanine) and assess changes in IC₅₀ .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.